molecular formula C7H13NO2 B8643803 2-Pentenoic acid, 3-amino-, ethyl ester

2-Pentenoic acid, 3-amino-, ethyl ester

Cat. No.: B8643803
M. Wt: 143.18 g/mol
InChI Key: ZRLNPHNIOXIZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentenoic acid, 3-amino-, ethyl ester is an organic compound with the molecular formula C7H13NO2. It is also known as ethyl 3-aminopent-2-enoate. This compound is characterized by the presence of an amino group and an ester functional group attached to a pentenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentenoic acid, 3-amino-, ethyl ester can be achieved through several methods. One common approach involves the reaction of 3-aminopent-2-enoic acid with ethanol in the presence of a catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pentenoic acid, 3-amino-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

2-Pentenoic acid, 3-amino-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 3-amino-, ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate various biochemical pathways and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pentenoic acid, 3-methyl-, ethyl ester: Similar structure but with a methyl group instead of an amino group.

    2-Pentenoic acid, 3-amino-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

2-Pentenoic acid, 3-amino-, ethyl ester is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl 3-aminopent-2-enoate

InChI

InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3

InChI Key

ZRLNPHNIOXIZHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

After 8 hours' boiling of a solution of 12.5 g 3'-nitrobenzylidene-acetoacetic acid methyl ester and 7.2 g β-ethyl-β-aminoacrylic acid ethyl ester in 70 ml ethanol, 2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester of melting point 123°C (acetic ester/petroleum) was obtained. Yield 71% of theory.
[Compound]
Name
acetic ester petroleum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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